
4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine: is a chemical compound with the molecular formula C8H14N4O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-(dimethylamino)ethoxy-pyrimidine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: 4-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C8H14N4O/c1-12(2)3-4-13-8-7(9)5-10-6-11-8/h5-6H,3-4,9H2,1-2H3 |
Clave InChI |
JKXTWENPPZFHOT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=NC=NC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


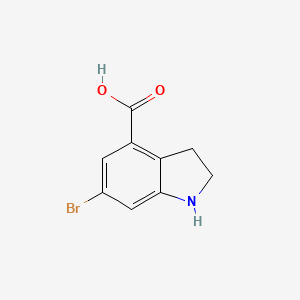
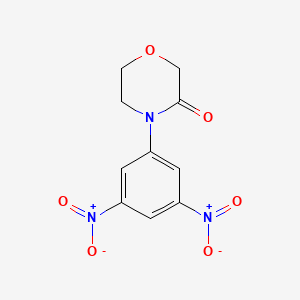
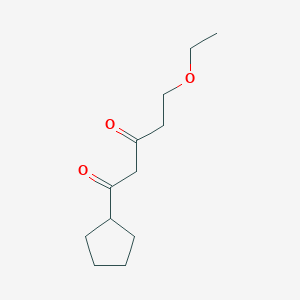
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
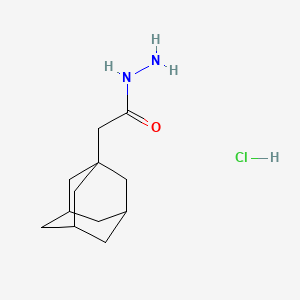
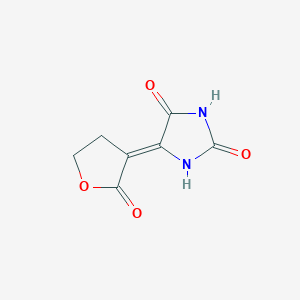

![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)
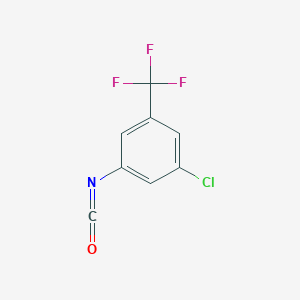
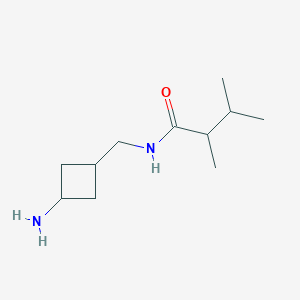
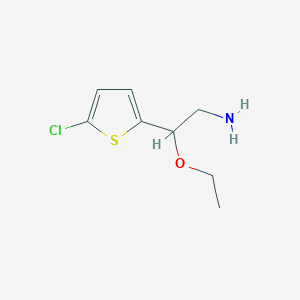
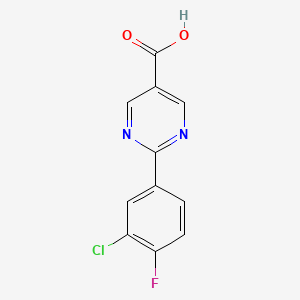
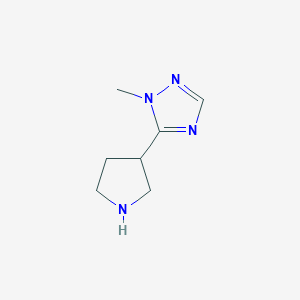
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
